molecular formula C10H14ClNO3 B12409706 DL-Metirosine-13C,d3 (hydrochloride)

DL-Metirosine-13C,d3 (hydrochloride)

Cat. No.: B12409706
M. Wt: 235.69 g/mol
InChI Key: BVYZLEHNLQKCHO-SPZGMPHYSA-N
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Description

DL-Metirosine-13C,d3 (hydrochloride) is a deuterium-labeled version of α-Methyl-p-tyrosine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules allows researchers to trace and quantify these molecules during the drug development process .

Preparation Methods

The synthesis of DL-Metirosine-13C,d3 (hydrochloride) involves the incorporation of deuterium and carbon-13 isotopes into the α-Methyl-p-tyrosine structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and reagents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

DL-Metirosine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DL-Metirosine-13C,d3 (hydrochloride) has several scientific research applications:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites.

    Clinical Mass Spectrometry: Used as an internal standard for quantifying drug levels in biological samples.

    Metabolic Flux Analysis: Assists in studying metabolic pathways and fluxes in biological systems.

    Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Used in proteomics to study protein synthesis and degradation

Mechanism of Action

The mechanism of action of DL-Metirosine-13C,d3 (hydrochloride) involves its incorporation into drug molecules as a stable isotope label. This labeling allows researchers to trace and quantify the drug molecules during pharmacokinetic and metabolic studies. The deuterium and carbon-13 isotopes do not significantly alter the chemical properties of the drug, but they provide a distinct mass difference that can be detected using mass spectrometry .

Comparison with Similar Compounds

DL-Metirosine-13C,d3 (hydrochloride) is unique due to its specific isotopic labeling. Similar compounds include:

DL-Metirosine-13C,d3 (hydrochloride) stands out due to its specific combination of deuterium and carbon-13 labeling, making it particularly useful for detailed pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

235.69 g/mol

IUPAC Name

2-amino-3,3,3-trideuterio-2-[(4-hydroxyphenyl)methyl](313C)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/i1+1D3;

InChI Key

BVYZLEHNLQKCHO-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Origin of Product

United States

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